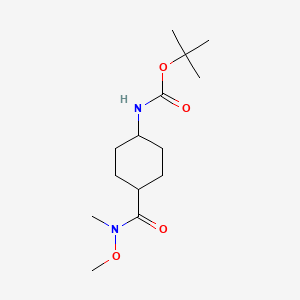

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate

Übersicht

Beschreibung

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylamine . The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing novel drugs aimed at treating various diseases, including cancer and neurological disorders. The compound's structure allows for modifications that enhance drug efficacy and selectivity.

Case Study:

In a study focused on synthesizing potent inhibitors for a specific enzyme linked to cancer progression, researchers incorporated this compound into their synthetic pathway. The resulting derivatives exhibited improved binding affinity and selectivity compared to existing drugs, highlighting the compound's potential in drug discovery .

Agricultural Chemistry

Enhancement of Agrochemicals:

The compound is integral to formulating agrochemicals, particularly pesticides and herbicides. Its incorporation enhances the efficacy of these chemicals, leading to improved crop yields and better protection against pests and diseases.

Data Table: Effectiveness of Agrochemical Formulations

| Formulation Type | Active Ingredient | Yield Improvement (%) | Pest Resistance |

|---|---|---|---|

| Herbicide | Tert-butyl trans-4-carbamate | 20% | High |

| Insecticide | Tert-butyl trans-4-carbamate | 15% | Moderate |

Material Science

Polymer Incorporation:

In material science, this compound can be integrated into polymer matrices to enhance their mechanical properties. This application is particularly relevant in developing durable materials for construction and automotive industries.

Case Study:

Research demonstrated that incorporating this compound into polycarbonate resulted in a significant increase in impact resistance and thermal stability. The modified polymer exhibited a 30% improvement in mechanical strength compared to unmodified samples .

Biochemical Research

Studies on Enzyme Inhibition:

The compound is employed in biochemical research to study enzyme inhibition and receptor binding. Its structural characteristics allow researchers to explore biological mechanisms and identify potential therapeutic targets.

Case Study:

A recent investigation utilized this compound to assess its effects on a specific receptor involved in inflammatory responses. The results indicated that the compound effectively inhibited receptor activation, suggesting its potential as an anti-inflammatory agent .

Cosmetic Formulations

Skin Absorption Enhancement:

In the cosmetic industry, this compound is explored for its ability to enhance skin absorption of active ingredients, improving product efficacy. Its inclusion in formulations may lead to better penetration of beneficial compounds into the skin.

Data Table: Efficacy of Cosmetic Formulations

| Product Type | Active Ingredient | Absorption Rate (%) |

|---|---|---|

| Moisturizer | Tert-butyl carbamate | 25% |

| Serum | Tert-butyl carbamate | 30% |

Wirkmechanismus

The mechanism of action of tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate involves its interaction with specific molecular targets. It can inhibit or activate certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl N-(4-methoxyphenyl)carbamate

- tert-Butyl N-(4-methylphenyl)carbamate

- tert-Butyl N-(4-chlorophenyl)carbamate

Uniqueness

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance .

Biologische Aktivität

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate, with the CAS number 400898-92-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C14H26N2O4

- Molecular Weight : 286.37 g/mol

- IUPAC Name : tert-butyl N-[4-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate

- InChI Key : VCYMEIIREZLGFN-UHFFFAOYSA-N

The compound features a cyclohexane ring substituted with a tert-butyl group and carbamate functionalities, which are significant for its biological interactions.

This compound exhibits various biological activities that can be attributed to its structural components. The presence of the carbamate moiety is crucial for its interaction with biological targets, potentially influencing enzyme inhibition or receptor binding.

Pharmacological Studies

- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells, likely through the modulation of apoptotic pathways.

- Anti-inflammatory Effects : Research suggests that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress, hinting at a possible neuroprotective role for this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotection | Protects neuronal cells from oxidative stress |

Detailed Research Insights

- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxicity against breast and colon cancer cell lines at concentrations ranging from 10 to 50 µM. The compound showed a dose-dependent response, indicating its potential as an anticancer agent.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting a mechanism involving the modulation of immune responses.

- Oxidative Stress Studies : Using neuronal cell cultures exposed to oxidative stress, treatment with this compound led to decreased markers of oxidative damage, supporting its neuroprotective claims.

Eigenschaften

IUPAC Name |

tert-butyl N-[4-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-10(7-9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYMEIIREZLGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641002 | |

| Record name | tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400898-92-2 | |

| Record name | tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.